

# An In-depth Technical Guide to 3,4-Furandicarboxylic Acid

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## Compound of Interest

Compound Name: 3,4-Furandicarboxylic acid

Cat. No.: B1346625

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This technical guide provides a comprehensive overview of **3,4-Furandicarboxylic acid** (3,4-FDCA), a furan-based dicarboxylic acid of interest in chemical synthesis and potentially in the development of novel therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines purification methodologies, and discusses the broader context of the biological activities of furan derivatives.

## Core Properties of 3,4-Furandicarboxylic Acid

**3,4-Furandicarboxylic acid**, with the CAS Number 3387-26-6, is a key heterocyclic organic compound.[1][2][3][4] Its core structure consists of a five-membered furan ring substituted with two carboxylic acid groups at the 3 and 4 positions. This arrangement of functional groups imparts specific chemical characteristics and potential for further chemical modifications.

## Physicochemical and Computed Properties

A summary of the key quantitative data for **3,4-Furandicarboxylic acid** is presented in the tables below for easy reference and comparison.

Identifier	Value	Source(s)
CAS Number	3387-26-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	furan-3,4-dicarboxylic acid	<a href="#">[1]</a> <a href="#">[2]</a>

Physical Property	Value	Source(s)
Molecular Weight	156.09 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point (estimated)	372.0 to 373.0 °C @ 760.00 mm Hg	<a href="#">[5]</a>
Flash Point (estimated)	179.2 °C	<a href="#">[5]</a>
Water Solubility (estimated)	7795 mg/L @ 25 °C	<a href="#">[5]</a>
Solubility	Soluble in alcohol	<a href="#">[5]</a>

Computed Property	Value	Source(s)
Hydrogen Bond Donor Count	2	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[2]</a>
Rotatable Bond Count	2	<a href="#">[2]</a>
Exact Mass	156.00587322 g/mol	<a href="#">[2]</a>
LogP (estimated)	0.263	<a href="#">[5]</a>
pKa (for a related derivative)	3.2 and 3.6	<a href="#">[6]</a>

## Synthesis and Purification Protocols

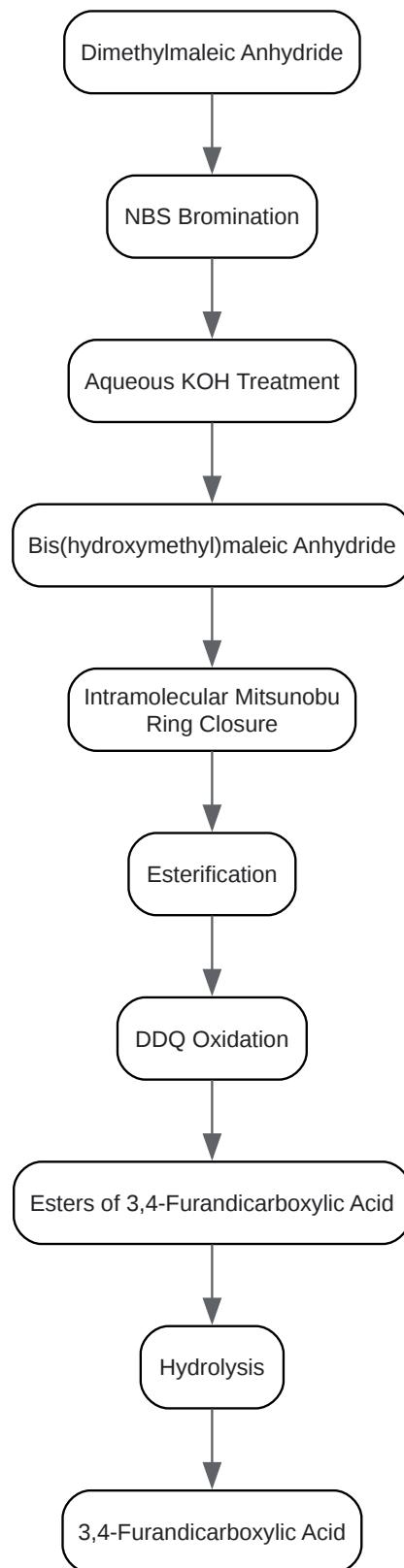
The synthesis of **3,4-Furandicarboxylic acid** can be achieved through various organic chemistry routes. Below is a detailed methodology based on a published synthetic strategy.

# Experimental Protocol: Synthesis from Dimethylmaleic Anhydride

A facile route for the synthesis of esters of **3,4-furandicarboxylic acid** has been described, which can then be hydrolyzed to the diacid.<sup>[7]</sup> The key steps involve the transformation of dimethylmaleic anhydride.

## Methodology:

- **Bromination:** Dimethylmaleic anhydride is subjected to NBS (N-Bromosuccinimide) bromination.
- **Hydrolysis:** The brominated product is then treated with aqueous potassium hydroxide (KOH) to yield bis(hydroxymethyl)maleic anhydride.
- **Cyclization:** An intramolecular Mitsunobu ring closure is performed on the bis(hydroxymethyl)maleic anhydride.
- **Esterification:** The resulting intermediate is esterified.
- **Oxidation:** A final oxidation step using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) furnishes the desired esters of **3,4-furandicarboxylic acid**.
- **Hydrolysis:** The diester is then hydrolyzed under basic or acidic conditions to yield **3,4-Furandicarboxylic acid**.



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Caption: Synthetic workflow for **3,4-Furandicarboxylic acid**.

## Purification Methods

High purity of the final compound is often crucial for research and development applications.

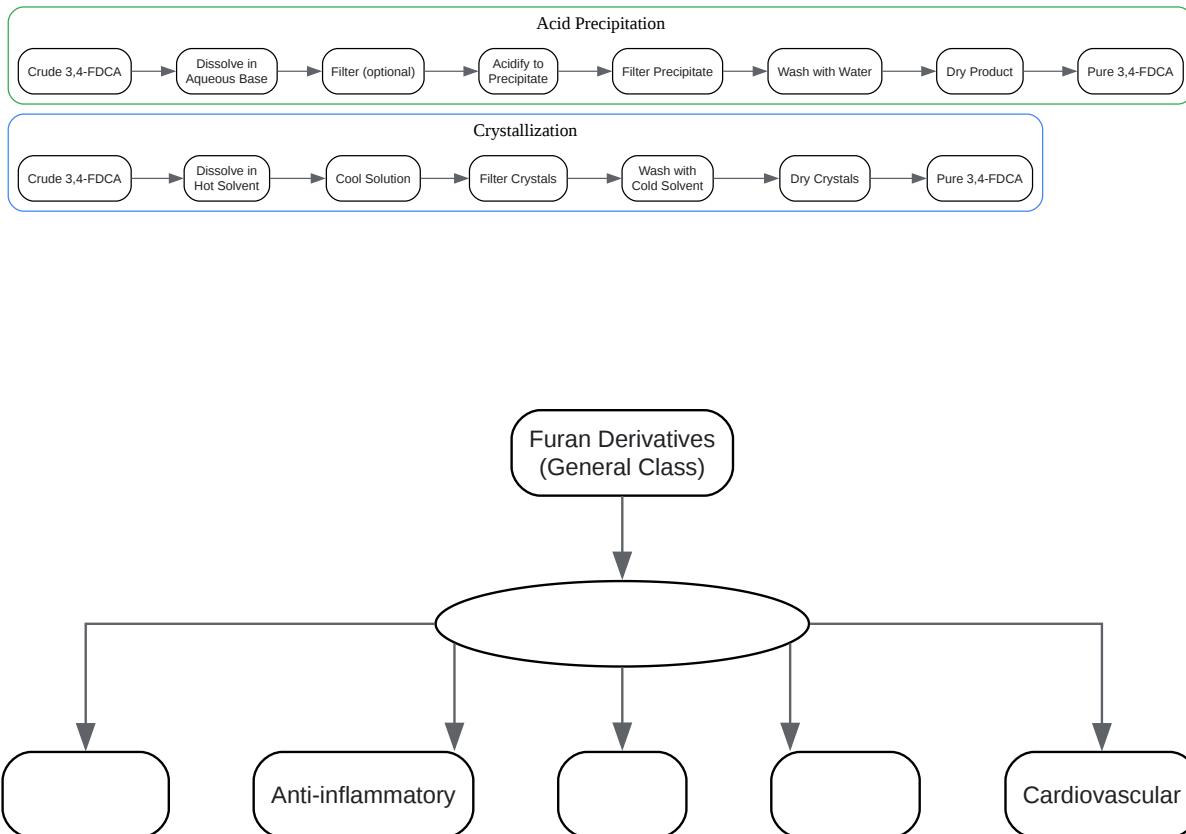
General purification methods for furandicarboxylic acids include crystallization and acid precipitation.

Crystallization Protocol:

- Dissolution: Dissolve the crude **3,4-Furandicarboxylic acid** in a suitable hot solvent (e.g., water or an ethanol/water mixture).
- Cooling: Slowly cool the solution to allow for the formation of crystals.
- Filtration: Collect the crystals by filtration.
- Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.
- Drying: Dry the purified crystals under vacuum.

Acid Precipitation Protocol:

- Dissolution: Dissolve the crude **3,4-Furandicarboxylic acid** in an aqueous basic solution (e.g., NaOH or KOH) to form the soluble dicarboxylate salt.
- Filtration: If insoluble impurities are present, filter the solution.
- Acidification: Slowly add a strong acid (e.g., HCl) to the solution with stirring until the pH is acidic, causing the precipitation of the less soluble **3,4-Furandicarboxylic acid**.
- Filtration: Collect the precipitate by filtration.
- Washing: Wash the precipitate with deionized water to remove any salts.
- Drying: Dry the purified product under vacuum.



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